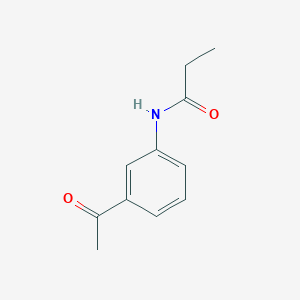

N-(3-acetylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)propanamide typically involves the reaction of 3-acetylbenzoic acid with propanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-acetylphenyl)propanamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its structural properties.

Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

- N-(3-acetylphenyl)acetamide

- N-(3-acetylphenyl)butanamide

- N-(3-acetylphenyl)pentanamide

Comparison: N-(3-acetylphenyl)propanamide is unique due to its specific structural properties, which make it more suitable for certain applications compared to its analogs. For example, its propanamide group provides distinct reactivity and binding characteristics that are not present in the acetyl, butanamide, or pentanamide analogs .

Biological Activity

N-(3-Acetylphenyl)propanamide, also known as N-(3-acetylphenyl)prop-2-enamide, is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H13NO and a molecular weight of 189.23 g/mol. Its structure features an acetyl group attached to a phenyl ring, which is further connected to a propanamide moiety. This structural configuration is crucial for its biological activity.

Anticancer Activity

One of the most notable activities of this compound is its anticancer potential. Research has shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that derivatives of this compound possess inhibitory effects on cell proliferation in cancer models.

- Case Study : A study evaluated the cytotoxicity of this compound analogs against HeLa and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating promising anticancer activity (IC50 values ranged from 5 to 15 μM depending on the derivative used) .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria.

- Research Findings : A series of studies highlighted that compounds with acetophenone derivatives demonstrated significant antibacterial activity. For example, one study reported that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL against Staphylococcus aureus and Escherichia coli .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cytotoxic Mechanisms : The compound interacts with cellular pathways involved in apoptosis, leading to programmed cell death in cancer cells. This interaction often involves the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in bacterial virulence, such as mono-ADP-ribosyltransferases, thereby reducing bacterial pathogenicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Acetyl Group | Enhances lipophilicity and cellular uptake |

| Phenolic Ring | Critical for interaction with biological targets |

| Propanamide Moiety | Influences binding affinity and selectivity |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate detailed pathways involved in its anticancer and antimicrobial activities.

- Formulation Development : To enhance bioavailability and target delivery mechanisms.

Properties

IUPAC Name |

N-(3-acetylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-11(14)12-10-6-4-5-9(7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKYWZVHSQINPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358587 |

Source

|

| Record name | N-(3-acetylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39569-28-3 |

Source

|

| Record name | N-(3-acetylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.